5-hydrazino-1-phenyl-1H-tetrazole
Overview
Description
5-hydrazino-1-phenyl-1H-tetrazole: is a heterocyclic compound with the molecular formula C7H8N6 It is characterized by the presence of a tetrazole ring substituted with a phenyl group and a hydrazino group
Scientific Research Applications
Chemistry: 5-hydrazino-1-phenyl-1H-tetrazole is used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the development of new materials with specific properties, such as high energy density materials .
Biology and Medicine: It has been investigated for its potential use in anticancer and antimicrobial agents .
Industry: In the industrial sector, this compound is used in the production of energetic materials, such as explosives and propellants.
Safety and Hazards
Future Directions
The compound has been studied for its potential use in high-density energetic materials . Some of these salts exhibit reasonable physical properties, such as good thermal stability, reasonable impact sensitivities, and excellent specific impulses . Therefore, it is a promising candidate for future research and development in this field .
Biochemical Analysis
Biochemical Properties
5-hydrazino-1-phenyl-1H-tetrazole plays a significant role in biochemical reactions, particularly due to its ability to form stable complexes with metal ions. This compound interacts with enzymes and proteins through hydrogen bonding and coordination interactions. For instance, it can act as a ligand, binding to metal centers in enzymes and altering their catalytic activity. The nature of these interactions often involves the formation of hydrogen bonds between the hydrazino group and amino acid residues in the active site of enzymes, leading to changes in enzyme conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites and changes in energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules such as enzymes and proteins, leading to enzyme inhibition or activation. The hydrazino group in the compound can form covalent bonds with nucleophilic residues in the active site of enzymes, resulting in irreversible inhibition. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard storage conditions, but it can degrade under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function by activating certain signaling pathways. At high doses, it can exhibit toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range leads to maximal therapeutic effects without significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites such as glucose and ATP .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to plasma proteins, facilitating its distribution throughout the body. Additionally, it can be actively transported into cells via specific transporters, leading to its accumulation in certain tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydrazino-1-phenyl-1H-tetrazole typically involves the reaction of phenylhydrazine with sodium azide in the presence of a suitable catalyst. One common method is the [3+2] cycloaddition reaction between phenylhydrazine and sodium azide, which forms the tetrazole ring. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and solvents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-hydrazino-1-phenyl-1H-tetrazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form hydrazine derivatives using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the hydrazino group, leading to the formation of substituted tetrazoles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; typically carried out in polar solvents such as ethanol or methanol.
Substitution: Alkyl halides, acyl chlorides; typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Oxidized tetrazole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted tetrazoles with various functional groups.
Mechanism of Action
The mechanism of action of 5-hydrazino-1-phenyl-1H-tetrazole involves its interaction with molecular targets through its hydrazino and tetrazole functional groups. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
5-phenyl-1H-tetrazole: Similar structure but lacks the hydrazino group.
1-phenyl-1H-tetrazole-5-thiol: Contains a thiol group instead of a hydrazino group.
5-amino-1-phenyl-1H-tetrazole: Contains an amino group instead of a hydrazino group.
Uniqueness: 5-hydrazino-1-phenyl-1H-tetrazole is unique due to the presence of both a phenyl group and a hydrazino group on the tetrazole ring.
Properties
IUPAC Name |
(1-phenyltetrazol-5-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6/c8-9-7-10-11-12-13(7)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVQGLYZNIVKCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90314325 | |
Record name | 5-hydrazino-1-phenyl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90314325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5533-43-7 | |
Record name | 5533-43-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282019 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-hydrazino-1-phenyl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90314325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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